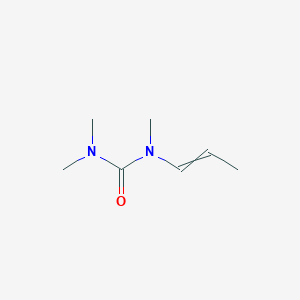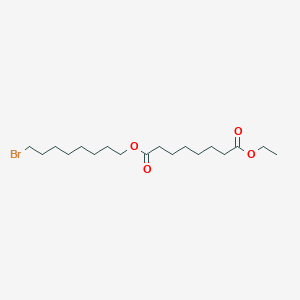![molecular formula C37H66O5 B14230875 Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- CAS No. 798567-90-5](/img/structure/B14230875.png)
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three 3,7-dimethyloctyl groups attached to the benzoic acid core, which significantly influences its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with 3,7-dimethyloctanol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the process may require refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring of the benzoic acid core can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Another derivative with different substituents that influence its chemical properties and applications.
3,4,5-Tris(carboxymethoxy)benzoic acid: Known for its use in the preparation of metal-organic frameworks and other coordination polymers.
Uniqueness
Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- stands out due to its specific 3,7-dimethyloctyl groups, which impart unique hydrophobic characteristics and influence its reactivity and interactions. This makes it particularly valuable in applications requiring specific solubility and stability properties.
Eigenschaften
CAS-Nummer |
798567-90-5 |
|---|---|
Molekularformel |
C37H66O5 |
Molekulargewicht |
590.9 g/mol |
IUPAC-Name |
3,4,5-tris[(3S)-3,7-dimethyloctoxy]benzoic acid |
InChI |
InChI=1S/C37H66O5/c1-27(2)13-10-16-30(7)19-22-40-34-25-33(37(38)39)26-35(41-23-20-31(8)17-11-14-28(3)4)36(34)42-24-21-32(9)18-12-15-29(5)6/h25-32H,10-24H2,1-9H3,(H,38,39)/t30-,31-,32-/m0/s1 |
InChI-Schlüssel |
LQDKUMYUDYPQFP-CPCREDONSA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)C(=O)O |
Kanonische SMILES |
CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


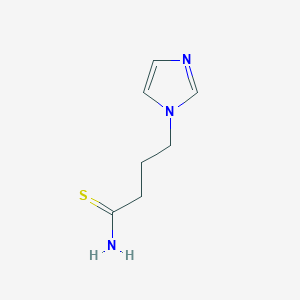
![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
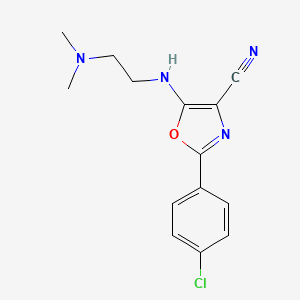
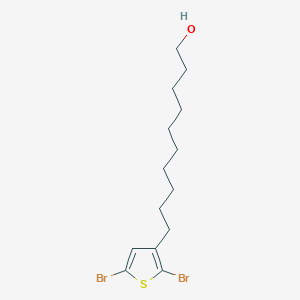
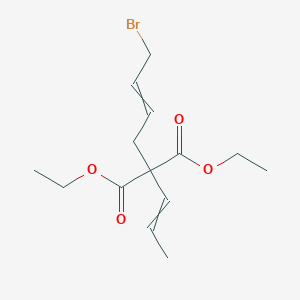

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)
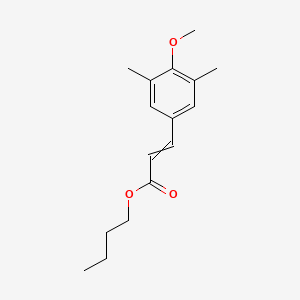
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)

